molecular formula C12H19O11P B14894715 (2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B14894715
M. Wt: 370.25 g/mol
InChI Key: FIEUCFWOWBLYQV-FSVXGXJESA-N
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Description

(2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multiple steps, including protection and deprotection of functional groups, as well as selective phosphorylation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to simplify the molecule or alter its reactivity.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction could produce simpler alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

This compound is studied for its potential biological activity, including its role as a precursor in metabolic pathways. Researchers investigate its interactions with enzymes and other biomolecules to understand its function in living organisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,3R,4S,5S,6R)-2-Methyl-6-(phosphonooxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate apart from similar compounds is its specific functional groups and stereochemistry. These features confer unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19O11P

Molecular Weight

370.25 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-4,5-diacetyloxy-2-methyl-6-phosphonooxyoxan-3-yl] acetate

InChI

InChI=1S/C12H19O11P/c1-5-9(20-6(2)13)10(21-7(3)14)11(22-8(4)15)12(19-5)23-24(16,17)18/h5,9-12H,1-4H3,(H2,16,17,18)/t5-,9-,10+,11+,12-/m1/s1

InChI Key

FIEUCFWOWBLYQV-FSVXGXJESA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)O)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)O)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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